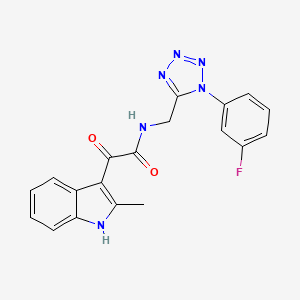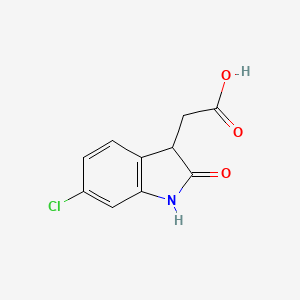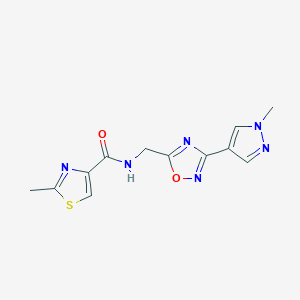
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a complex organic compound characterized by the integration of thiazole, pyrazole, and oxadiazole moieties within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide generally involves multi-step organic reactions:
Formation of the Pyrazole Moiety
React 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Oxadiazole Ring Synthesis
Cyclize the hydrazone intermediate with ethyl chloroformate in the presence of a base (such as triethylamine) to yield 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.
Formation of the Thiazole Moiety
Condense 2-methyl-thiazole-4-carboxylic acid with methylamine to introduce the carboxamide group.
Final Coupling Reaction
Couple the intermediate oxadiazole and thiazole derivatives using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst, achieving the final product.
Industrial Production Methods
Industrial synthesis would likely scale up these reactions, optimizing for yields, reaction times, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: : This compound may undergo oxidative reactions, especially at the thiazole and pyrazole rings, forming sulfoxides or N-oxides.
Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring cleavage.
Substitution: : Halogenation and nucleophilic substitutions could modify the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: : Utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Apply reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Employ reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products depend on the reaction conditions but could include:
Sulfoxides, N-oxides from oxidation.
Deoxygenated intermediates from reduction.
Halogenated or alkylated derivatives from substitution reactions.
科学研究应用
Chemistry
The unique structural features make this compound an interesting candidate for studying heterocyclic chemistry and the development of new synthetic methodologies.
Biology
It could serve as a scaffold for designing bioactive molecules, particularly those targeting enzymes or receptors in disease pathways.
Medicine
Industry
The compound could be explored for use in materials science, particularly for its electronic properties in the development of new polymers or catalysts.
作用机制
Molecular Targets and Pathways
The exact mechanism would depend on its application:
Biological: : It may interact with specific enzymes or receptors, altering biochemical pathways.
Material Science: : Its electronic properties could influence conductivity or catalytic activity.
相似化合物的比较
Similar Compounds
1,3,4-oxadiazole: derivatives
1H-pyrazole: derivatives
Thiazole: derivatives
These compounds share structural similarities but differ in their reactivity and application potential. The unique combination of these rings in 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide provides distinct properties that could be advantageous in various fields.
Conclusion
This compound is a compound with significant potential across chemistry, biology, medicine, and industry. Its complex structure allows for diverse chemical reactions, making it a valuable subject for scientific research.
属性
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-7-15-9(6-21-7)12(19)13-4-10-16-11(17-20-10)8-3-14-18(2)5-8/h3,5-6H,4H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLGXOCQMULIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
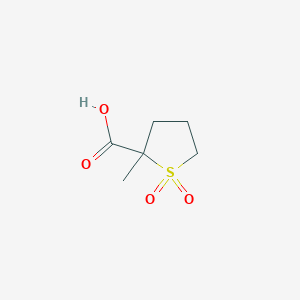
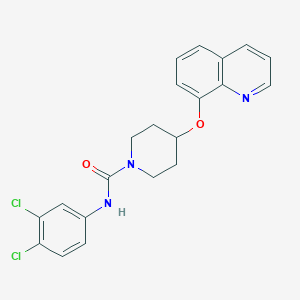
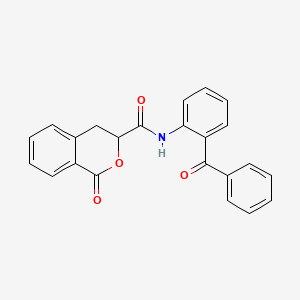
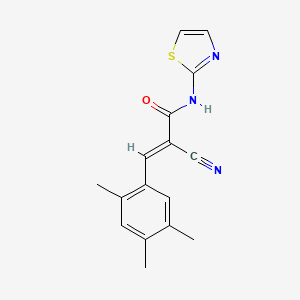
![N-octyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2625056.png)
![4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B2625061.png)
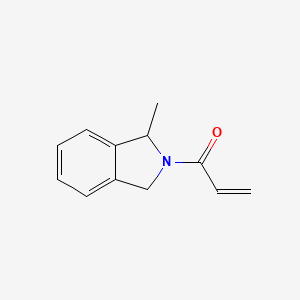
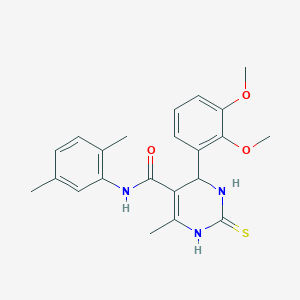
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2625068.png)
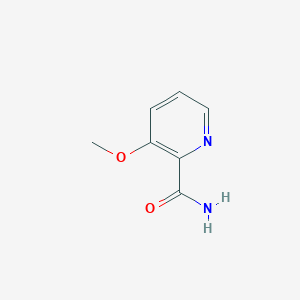
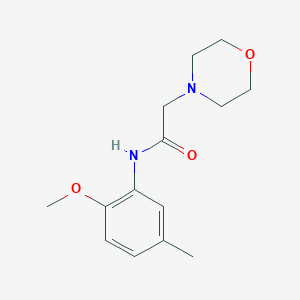
![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)
